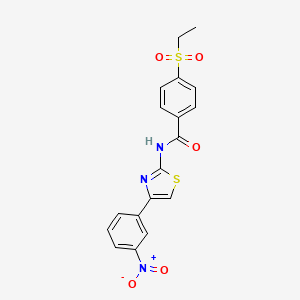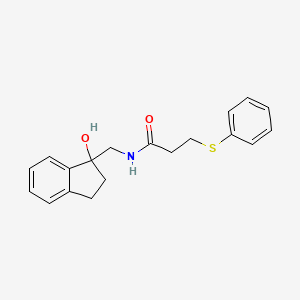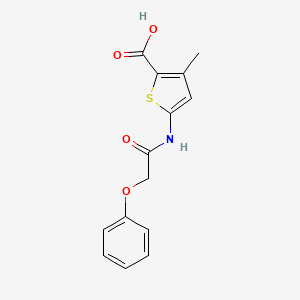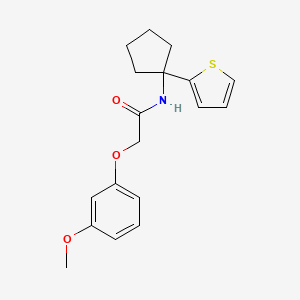
2-(3-méthoxyphénoxy)-N-(1-(thiophène-2-yl)cyclopentyl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methoxyphenoxy)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide is an organic compound that features a methoxyphenoxy group, a thiophenyl group, and a cyclopentylacetamide moiety
Applications De Recherche Scientifique
2-(3-methoxyphenoxy)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: Its properties are explored for potential use in the development of new materials with specific electronic or optical characteristics.
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to inhibit tyrosinase , a key enzyme in the melanogenesis pathway .
Mode of Action
Similar compounds have been shown to interact with the active site of tyrosinase, inhibiting its activity . This interaction is often competitive, meaning the compound binds to the same site as the substrate, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
Biochemical Pathways
The compound likely affects the melanogenesis pathway due to its potential inhibitory effect on tyrosinase . Tyrosinase is crucial for the synthesis, transport, and release of melanin . Therefore, inhibition of tyrosinase can lead to reduced melanin production, affecting skin pigmentation and potentially having applications in the treatment of hyperpigmentation disorders .
Result of Action
The result of the compound’s action would likely be a reduction in melanin production due to the potential inhibition of tyrosinase . This could lead to lighter skin pigmentation and could be beneficial in the treatment of hyperpigmentation disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenoxy)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide typically involves the following steps:
Formation of the Methoxyphenoxy Intermediate: The starting material, 3-methoxyphenol, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the methoxyphenoxyacetic acid.
Cyclopentylamine Derivative: The cyclopentylamine is synthesized separately, often through the reaction of cyclopentanone with ammonia or an amine source, followed by reduction.
Coupling Reaction: The methoxyphenoxyacetic acid is then coupled with the cyclopentylamine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-methoxyphenoxy)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The thiophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 2-(3-hydroxyphenoxy)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide.
Reduction: Formation of 2-(3-methoxyphenoxy)-N-(1-(thiophen-2-yl)cyclopentyl)ethylamine.
Substitution: Various substituted thiophenyl derivatives depending on the electrophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-hydroxyphenoxy)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide
- 2-(3-methoxyphenoxy)-N-(1-(thiophen-2-yl)cyclopentyl)ethylamine
- 2-(3-methoxyphenoxy)-N-(1-(thiophen-2-yl)cyclopentyl)propionamide
Uniqueness
2-(3-methoxyphenoxy)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxyphenoxy and thiophenyl groups provides a balance of hydrophobic and aromatic interactions, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
2-(3-methoxyphenoxy)-N-(1-thiophen-2-ylcyclopentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-21-14-6-4-7-15(12-14)22-13-17(20)19-18(9-2-3-10-18)16-8-5-11-23-16/h4-8,11-12H,2-3,9-10,13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROOAQNYFOUFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2486423.png)

![3-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2486426.png)
![3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline;dihydrochloride](/img/structure/B2486429.png)
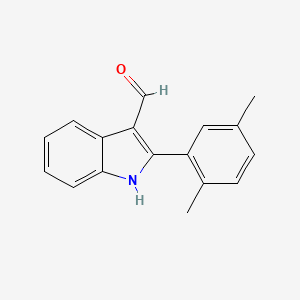
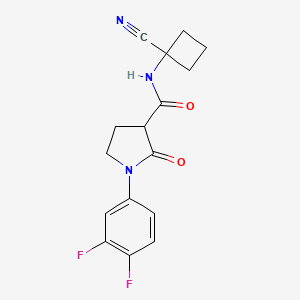

![4,7-dimethoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2486434.png)


